molecular formula C27H29N7O3 B1669743 Dabigatran ethyl ester CAS No. 429658-95-7

Dabigatran ethyl ester

Cat. No.: B1669743
CAS No.: 429658-95-7
M. Wt: 499.6 g/mol
InChI Key: BGLLICFSSKPUMR-UHFFFAOYSA-N
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Description

Dabigatran ethyl ester is a synthetic compound that serves as an intermediate in the production of dabigatran etexilate, a direct thrombin inhibitor. Dabigatran etexilate is widely used as an anticoagulant for the prevention and treatment of thromboembolic disorders, such as stroke and deep vein thrombosis .

Biochemical Analysis

Biochemical Properties

Dabigatran Ethyl Ester plays a significant role in biochemical reactions. It acts as a direct and reversible thrombin inhibitor . It imitates part of the molecular structure of fibrinogen, particularly in the area where thrombin and fibrinogen interact to convert to fibrin . This interaction with thrombin, a key enzyme in the human coagulation system, allows this compound to inhibit the coagulation process effectively .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It inhibits tissue factor-induced thrombin generation in human platelet-poor plasma in a concentration-dependent manner and decreases endogenous thrombin generation . This influence on cell function impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds reversibly to the active site on the thrombin molecule, preventing thrombin-mediated activation of coagulation factors . Furthermore, this compound can inactivate thrombin even when thrombin is fibrin-bound; it reduces thrombin-mediated inhibition of fibrinolysis and, therefore, may enhance fibrinolysis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows changes in its effects over time. It provides a stable anticoagulation effect without any need for periodic laboratory controls . The elimination half-life of this compound is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Significant dose- and time-dependent anticoagulant efficacy has been demonstrated after intravenous administration of this compound to rats and rhesus monkeys .

Metabolic Pathways

This compound is involved in several metabolic pathways. As an ester prodrug, it is first metabolized to its intermediate metabolite, this compound, by carboxylesterase 2 in the intestine, and then converted to the final active metabolite Dabigatran by carboxylesterase 1 in the liver .

Transport and Distribution

This compound is transported and distributed within cells and tissues. After oral administration, peak plasma concentrations of Dabigatran are reached approximately 2 hours . The pharmacokinetic profile of Dabigatran is consistent across a broad range of different patient populations and is unaffected by gender, body weight, ethnic origin, obesity, and mild-to-moderate hepatic impairment .

Chemical Reactions Analysis

Types of Reactions

Dabigatran ethyl ester undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include various intermediates that are further processed to produce dabigatran etexilate .

Scientific Research Applications

Dabigatran ethyl ester is primarily used in the pharmaceutical industry for the synthesis of dabigatran etexilate. Its applications extend to:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dabigatran ethyl ester is unique due to its role as an intermediate in the synthesis of dabigatran etexilate, which offers several advantages over traditional anticoagulants like warfarin. These advantages include a predictable pharmacokinetic profile, no need for routine monitoring, and fewer food and drug interactions .

Properties

IUPAC Name

ethyl 3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N7O3/c1-3-37-25(35)13-15-34(23-6-4-5-14-30-23)27(36)19-9-12-22-21(16-19)32-24(33(22)2)17-31-20-10-7-18(8-11-20)26(28)29/h4-12,14,16,31H,3,13,15,17H2,1-2H3,(H3,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLLICFSSKPUMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C(=N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332231
Record name Dabigatran ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

429658-95-7
Record name Dabigatran ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0429658957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dabigatran ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dabigatran ethyl ester
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ4EH9410G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Dissolved 1-methyl-2-[N-[4-amidinophenyl]aminomethyl]benzimidazol-5-yl-carboxylicacid-N-(2-pyridyl)-N-(2-ethoxycarbonylethyl)amide oxalate compound of formula-6a (100 g) in a mixture of acetonitrile (1200 ml) and water (800 ml) and cooled to 10-15° C. Potassium carbonate (66.24 g) was added to the reaction mixture and stirred for 60 minutes at 10-15° C. Filtered the obtained solid, washed with water and then dried to get title compound.
Name
1-methyl-2-[N-[4-amidinophenyl]aminomethyl]benzimidazol-5-yl-carboxylicacid-N-(2-pyridyl)-N-(2-ethoxycarbonylethyl)amide oxalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
66.24 g
Type
reactant
Reaction Step Two
Quantity
1200 mL
Type
solvent
Reaction Step Three
Name
Quantity
800 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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